

structural characterization of Speciophylline using NMR and X-ray crystallography

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Speciophylline*

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Structural Elucidation of Speciophylline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of **Speciophylline**, a pentacyclic oxindole alkaloid, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. This document details the experimental protocols and presents the key data obtained from these analytical techniques, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to Speciophylline

Speciophylline is a naturally occurring pentacyclic oxindole alkaloid found in plants of the *Mitragyna* and *Uncaria* genera. It is one of several stereoisomers of the oxindole alkaloid family, which are known for their diverse biological activities. The precise determination of the three-dimensional structure of **Speciophylline** is crucial for understanding its chemical properties, biological function, and potential as a therapeutic agent. This guide focuses on the two primary methods for unambiguous structure elucidation: NMR spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms and their spatial relationships.

NMR Data Presentation

The ^1H and ^{13}C NMR spectral data for **Speciophylline** are summarized in the tables below. These assignments are based on a combination of 1D and 2D NMR experiments, including COSY and DEPT.

Table 1: ^1H NMR Chemical Shift Data for **Speciophylline** (in CDCl_3)

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-3	4.15	d	11.0
H-5 α	2.55	m	
H-5 β	3.10	m	
H-6 α	2.05	m	
H-6 β	2.20	m	
H-9	7.45	d	7.5
H-10	7.05	t	7.5
H-11	7.15	t	7.5
H-12	6.80	d	7.5
H-14 α	1.80	m	
H-14 β	2.30	m	
H-15	2.95	m	
H-17	7.50	s	
H-19	4.85	q	6.8
H-20	1.95	m	
H-21 α	2.80	m	
H-21 β	3.20	m	
18-CH ₃	1.40	d	6.8
16-OCH ₃	3.70	s	
N-H	8.85	s	

Table 2: ¹³C NMR Chemical Shift Data for **Speciophylline** (in CDCl₃)

Carbon	Chemical Shift (δ) ppm	DEPT
C-2	181.5	C
C-3	70.5	CH
C-5	53.0	CH ₂
C-6	35.5	CH ₂
C-7	55.0	C
C-8	134.0	C
C-9	123.5	CH
C-10	122.0	CH
C-11	128.0	CH
C-12	109.5	CH
C-13	142.0	C
C-14	30.0	CH ₂
C-15	38.0	CH
C-16	167.5	C
C-17	154.0	CH
C-18	19.0	CH ₃
C-19	74.0	CH
C-20	41.5	CH
C-21	59.0	CH ₂
16-OCH ₃	51.5	CH ₃

Experimental Protocols for NMR Analysis

A standard set of NMR experiments is required for the complete structural elucidation of a natural product like **Speciophylline**.

Sample Preparation:

- **Dissolution:** Dissolve 5-10 mg of purified **Speciophylline** in approximately 0.5-0.7 mL of deuterated chloroform (CDCl_3).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Filtration:** Filter the solution into a 5 mm NMR tube to remove any particulate matter.

NMR Experiments:

- **^1H NMR:** A standard one-dimensional proton NMR spectrum is acquired to determine the chemical shifts, multiplicities, and coupling constants of the protons.
- **^{13}C NMR:** A one-dimensional carbon NMR spectrum, typically proton-decoupled, is acquired to identify the chemical shifts of all carbon atoms.
- **DEPT (Distortionless Enhancement by Polarization Transfer):** DEPT-90 and DEPT-135 experiments are performed to differentiate between CH , CH_2 , and CH_3 groups.
- **COSY (Correlation Spectroscopy):** A 2D homonuclear correlation experiment that identifies proton-proton (^1H - ^1H) spin-spin couplings, revealing the connectivity of proton networks.
- **HSQC (Heteronuclear Single Quantum Coherence):** A 2D heteronuclear correlation experiment that shows correlations between protons and their directly attached carbons (^1J -coupling).
- **HMBC (Heteronuclear Multiple Bond Correlation):** A 2D heteronuclear correlation experiment that reveals long-range correlations between protons and carbons (typically ^2J and ^3J -couplings), which is crucial for connecting different spin systems and identifying quaternary carbons.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. By analyzing the diffraction pattern of X-rays

passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined.

X-ray Crystallography Data Presentation

The crystal structure of **Speciophylline** has been determined and deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 189179. While the full crystallographic information file (CIF) can be retrieved from the CCDC, a summary of the key crystallographic data is presented below.

Table 3: Crystal Data and Structure Refinement for **Speciophylline** (CCDC 189179)

Parameter	Value
Empirical formula	C ₂₁ H ₂₄ N ₂ O ₄
Formula weight	368.43
Temperature	293(2) K
Wavelength	1.54178 Å
Crystal system	Orthorhombic
Space group	P2 ₁ 2 ₁ 2 ₁
Unit cell dimensions	a = 8.123(1) Å
b = 13.456(2) Å	
c = 17.234(3) Å	
α = 90°	
β = 90°	
γ = 90°	
Volume	1883.4(5) Å ³
Z	4
Density (calculated)	1.298 Mg/m ³

Note: The bond lengths and angles are extensive and can be found in the full CIF file from the CCDC.

Experimental Protocol for X-ray Crystallography

The process of determining a crystal structure by X-ray diffraction involves several key steps.

1. Crystallization:

- Method: Single crystals of **Speciophylline** suitable for X-ray diffraction are typically grown by slow evaporation of a solution.
- Solvent System: A common solvent system for crystallization of alkaloids is a mixture of a good solvent (e.g., methanol, ethanol, or acetone) and a poor solvent (e.g., hexane or water). The optimal solvent system needs to be determined empirically.
- Procedure: A saturated solution of **Speciophylline** is prepared in the chosen solvent system and allowed to stand undisturbed in a loosely covered vial. Slow evaporation of the solvent over several days to weeks can yield high-quality single crystals.

2. Data Collection:

- A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.
- The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and radiation damage.
- The diffractometer, equipped with a monochromatic X-ray source (e.g., Cu K α or Mo K α radiation), rotates the crystal while irradiating it with X-rays.
- A detector records the positions and intensities of the diffracted X-ray beams.

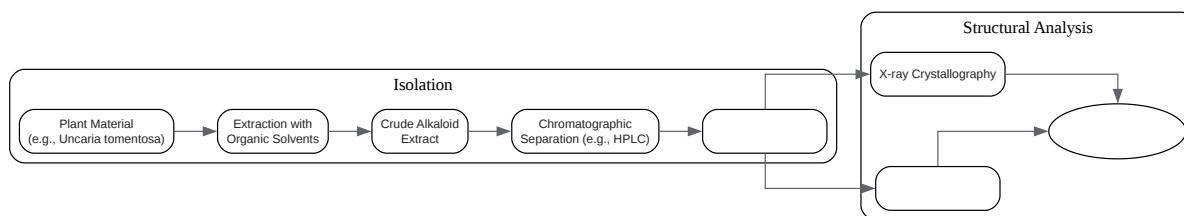
3. Structure Solution and Refinement:

- The collected diffraction data is processed to determine the unit cell parameters and space group.

- The initial crystal structure is solved using direct methods or Patterson methods.
- The structural model is then refined using least-squares methods to best fit the experimental diffraction data, yielding the final atomic coordinates, bond lengths, and bond angles.

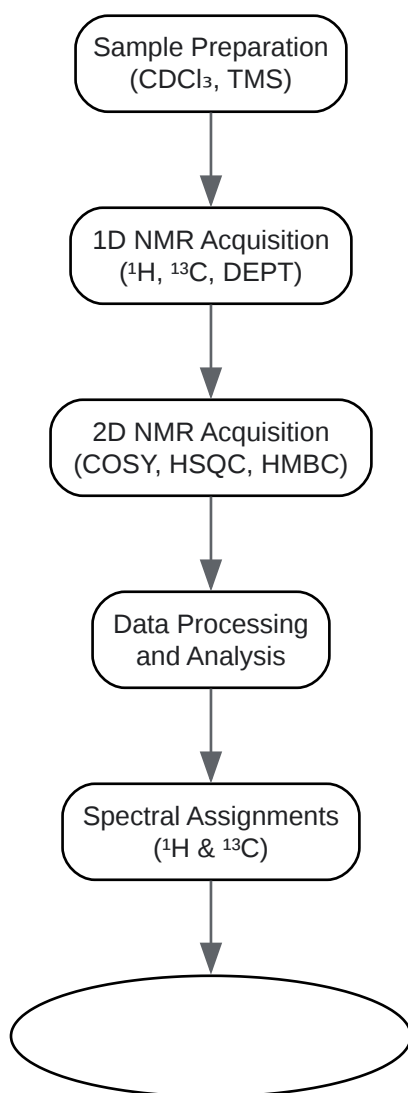
Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the structural characterization of **Speciophylline**.



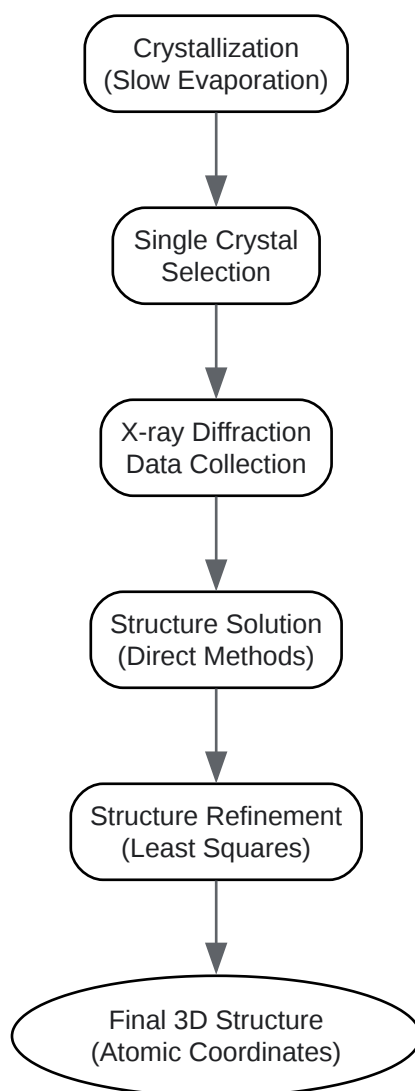
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Overall workflow for the isolation and structural elucidation of **Speciophylline**.



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Detailed workflow for NMR-based structural analysis of **Speciophylline**.



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Detailed workflow for X-ray crystallography-based structural analysis.

Conclusion

The combination of advanced NMR spectroscopic techniques and single-crystal X-ray crystallography provides a powerful and comprehensive approach for the unambiguous structural determination of complex natural products like **Speciophylline**. The data and protocols presented in this guide serve as a valuable resource for researchers involved in the isolation, characterization, and development of novel bioactive compounds from natural sources. The detailed structural information is fundamental for understanding the structure-activity relationships and for guiding future synthetic and medicinal chemistry efforts.

- To cite this document: BenchChem. [structural characterization of Speciophylline using NMR and X-ray crystallography]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150622#structural-characterization-of-speciophylline-using-nmr-and-x-ray-crystallography]

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